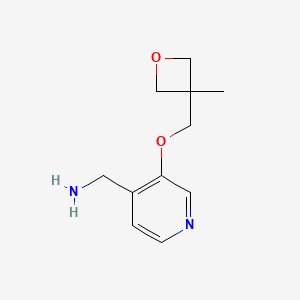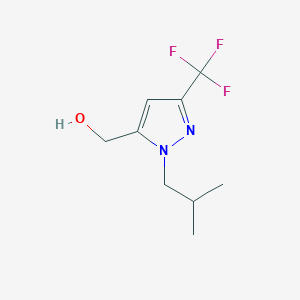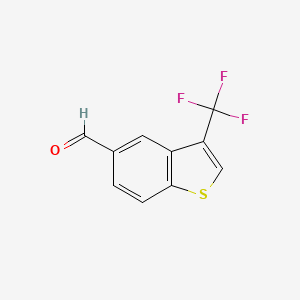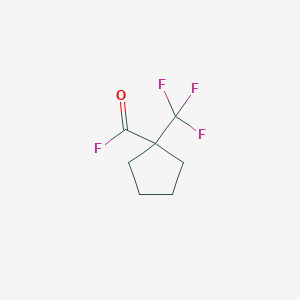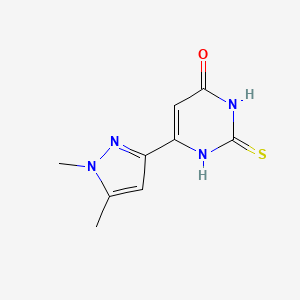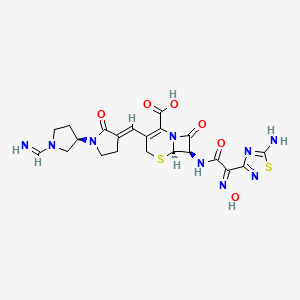
N-Pyrrolidino Iminomethyl Ceftobiprole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pyrrolidino Iminomethyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C21H23N9O6S2, and it has a molecular weight of 561.594 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Iminomethyl Ceftobiprole involves multiple steps, starting from the basic cephalosporin structure. The key steps include the introduction of the pyrrolidino group and the iminomethyl group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
化学反应分析
Types of Reactions
N-Pyrrolidino Iminomethyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
科学研究应用
N-Pyrrolidino Iminomethyl Ceftobiprole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is studied for its antimicrobial properties and its effectiveness against resistant bacterial strains.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by MRSA.
Industry: It is utilized in the pharmaceutical industry for the production of advanced antibiotics.
作用机制
N-Pyrrolidino Iminomethyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
相似化合物的比较
Similar Compounds
Similar compounds to N-Pyrrolidino Iminomethyl Ceftobiprole include:
Ceftobiprole: The parent compound with broad-spectrum antimicrobial activity.
Ceftaroline: Another fifth-generation cephalosporin with similar activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but less effective against MRSA.
Uniqueness
This compound is unique due to its enhanced stability and effectiveness against resistant bacterial strains. Its specific modifications, such as the pyrrolidino and iminomethyl groups, contribute to its superior antimicrobial properties compared to other cephalosporins .
属性
分子式 |
C21H23N9O6S2 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-methanimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N9O6S2/c22-8-28-3-2-11(6-28)29-4-1-9(17(29)32)5-10-7-37-19-13(18(33)30(19)14(10)20(34)35)24-16(31)12(26-36)15-25-21(23)38-27-15/h5,8,11,13,19,22,36H,1-4,6-7H2,(H,24,31)(H,34,35)(H2,23,25,27)/b9-5+,22-8?,26-12+/t11-,13-,19-/m1/s1 |
InChI 键 |
LTBPXSYEQUBOPB-OXFPJSKFSA-N |
手性 SMILES |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C=N |
规范 SMILES |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)

![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
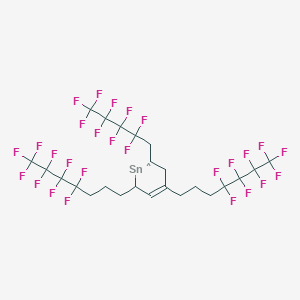
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
